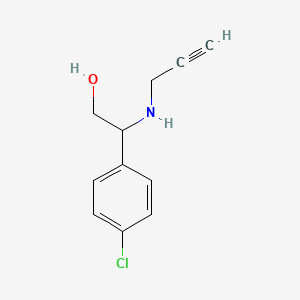
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is also known by its chemical name, propargyl-4-chlorobenzyl-amine, and has been studied extensively for its ability to modulate various biochemical and physiological processes. In
Scientific Research Applications
Reactivity and Synthesis
- Reactions with Unsaturated Alcohols : The chloro(diisopropylamino)phosphanylium cation reacts with prop-2-ynyl alcohols to give prop-2-ynyl aminophosphonic chlorides in good yield. This reaction showcases the reactivity of chlorophenyl ethanol derivatives towards forming aminophosphonic chlorides, which could be relevant in developing new materials or chemicals (Kasaka et al., 1994).
Pharmaceutical Intermediates
- Key Pharmaceutical Intermediates : Research has shown that certain chlorophenyl ethanol derivatives are crucial intermediates in the synthesis of adrenoceptor receptor agonists, highlighting their importance in pharmaceutical synthesis. For instance, the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its ethanol form has been studied, indicating a high efficiency and yield, making it a practical approach for preparing chiral intermediates (Ni et al., 2012).
Biocatalysis and Green Chemistry
- Enantioselective Synthesis Using Microbial Cells : The use of microbial cells for the enantioselective synthesis of chlorophenyl ethanol derivatives demonstrates the potential of biocatalysis in producing chiral intermediates for pharmaceuticals. Studies have explored the use of Candida ontarioensis and Alternaria alternata isolates for this purpose, achieving high conversion rates and excellent enantiomeric excess, underscoring the role of biocatalysis in environmentally friendly chemical synthesis (Y. Ni et al., 2012; E. B. Kurbanoğlu et al., 2009).
Material Science and Catalysis
- Catalytic Applications : The development of catalytic processes for transforming ethanol derivatives into valuable chemicals, such as propene, highlights the versatility of these compounds in chemical synthesis and their potential applications in creating new materials or as intermediates in industrial chemical processes (M. Iwamoto, 2015).
Environmental Applications
- Wastewater Treatment : The degradation of chlorophenol compounds, including those related to chlorophenyl ethanol derivatives, in wastewater treatment processes illustrates the environmental relevance of understanding these compounds' chemical behavior. The combination of persulfate and oxalic acid with heterogeneous Fenton-like systems has been investigated for the degradation of contaminants like 4-chlorophenol, showing high efficiency and providing insights into potential environmental remediation applications (S. Hadi et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(prop-2-ynylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-7-13-11(8-14)9-3-5-10(12)6-4-9/h1,3-6,11,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMWHLTZHECME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

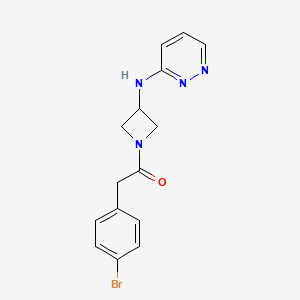
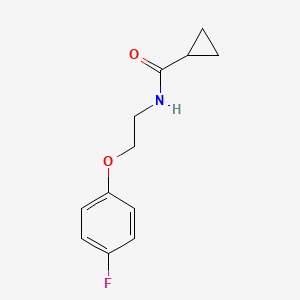
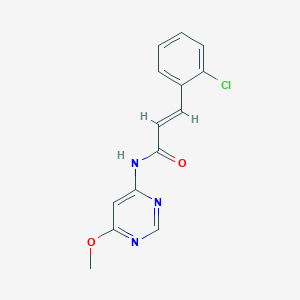
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
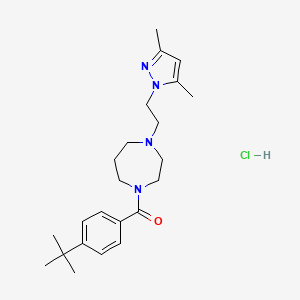
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
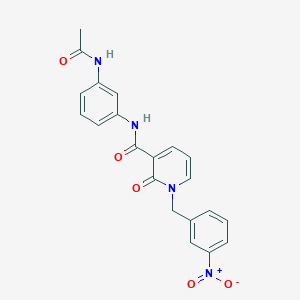
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)

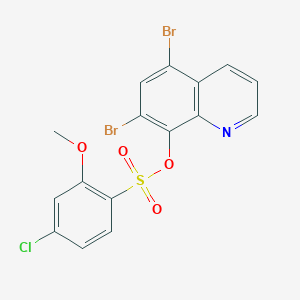

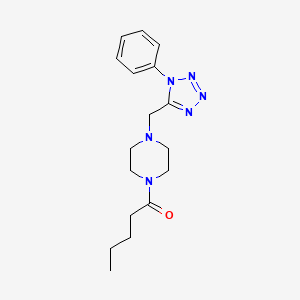
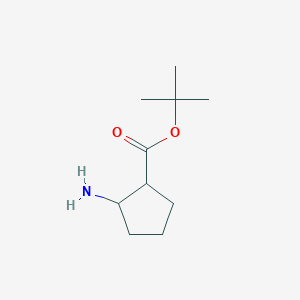
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)